Trimethylsulfonium tetrafluoroborate

Description

Overview of Sulfonium (B1226848) Salts and Their Significance in Chemical Research

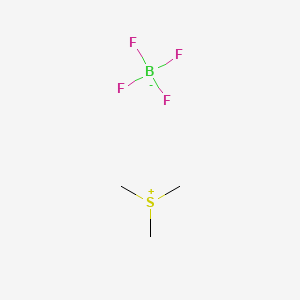

Sulfonium salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three organic substituents, resulting in a positively charged ion with the general formula [R₃S]⁺X⁻. wikipedia.orgnih.gov The sulfur atom in these salts possesses a stereochemically active lone pair of electrons, which imparts a trigonal pyramidal geometry. nih.govwikipedia.org This structure makes sulfonium salts with three different substituents chiral at the sulfur center. nih.govfiveable.me

The significance of sulfonium salts in chemical research is extensive and multifaceted. They are highly versatile reagents and intermediates in organic synthesis. fiveable.menih.gov Historically, they have been known as precursors to sulfur ylides, which are crucial for reactions like epoxidation, aziridination, and cyclopropanation, notably in the Johnson–Corey–Chaykovsky reaction. wikipedia.orgnih.gov

In more contemporary applications, sulfonium salts have gained prominence as:

Alkylating and Arylating Agents: Due to the excellent leaving group ability of dialkyl or diaryl sulfides, sulfonium salts are effective electrophilic partners in a wide range of coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Radical Precursors: The advent of photoredox catalysis has renewed interest in sulfonium salts as sources of alkyl and aryl radicals under mild reaction conditions. nih.govmanchester.ac.uk The generation of radicals from sulfonium salts via the homolytic cleavage of a carbon-sulfur bond is a fundamental process that has been investigated for over five decades. manchester.ac.uk

Alternatives to Other Reagents: The reactivity of sulfonium salts often resembles that of hypervalent iodine compounds, allowing them to be used as stable and easily handled alternatives. researchgate.net Their intrinsic thermal stability facilitates their purification and handling, even on a large scale. researchgate.net

The diverse reactivity of sulfonium salts, which can be tuned by altering the substituents on the sulfur atom, makes them indispensable tools in modern synthetic chemistry for constructing complex organic scaffolds. nih.govnih.gov

Role of the Tetrafluoroborate (B81430) Anion in Sulfonium Chemistry

The choice of the counterion (anion) is critical in the chemistry of sulfonium salts, as it influences the salt's stability, solubility, and reactivity. The tetrafluoroborate anion (BF₄⁻) is particularly favored for several reasons. wikipedia.orgchemeurope.com It is classified as a weakly coordinating anion, meaning it interacts only weakly with the corresponding cation. wikipedia.org

Key properties of the tetrafluoroborate anion that make it advantageous in sulfonium chemistry include:

Low Nucleophilicity and Basicity: The tetrafluoroborate anion is significantly less nucleophilic and basic compared to halides or nitrates. wikipedia.orgchemeurope.com This inertness ensures that the reactivity of the sulfonium salt is dominated by the electrophilic cation, preventing the anion from interfering in reactions by acting as a competing nucleophile. chemeurope.com

Charge Delocalization: The negative charge in the tetrahedral BF₄⁻ anion is symmetrically distributed over the four highly electronegative fluorine atoms. chemeurope.com This distribution contributes to its stability and lack of reactivity.

Enhanced Solubility: Sulfonium salts with the tetrafluoroborate anion often exhibit greater solubility in common organic solvents compared to their halide or nitrate (B79036) counterparts, which is a practical advantage in synthetic applications. chemeurope.com

Stability: While slightly sensitive to hydrolysis, BF₄⁻ is generally more stable and less prone to forming explosive derivatives than other anions like perchlorate (B79767) (ClO₄⁻), making it a safer choice in the laboratory. wikipedia.orgchemeurope.com

By serving as a stable and non-interfering "spectator" anion, tetrafluoroborate allows the full synthetic potential of the sulfonium cation to be realized, making it the anion of choice for preparing cationic reagents and catalysts. wikipedia.org

Historical Context of Trimethylsulfonium (B1222738) Salt Research

Research into sulfonium salts has a history spanning many decades, with their role in chemistry evolving significantly over time. manchester.ac.uk Early investigations focused on their fundamental properties and their use in generating other reactive species. For instance, their application as precursors for sulfur ylides in classic organic reactions became textbook chemistry. nih.gov

The generation of radical intermediates from sulfonium salts through the cleavage of carbon-sulfur bonds is a process that has been studied for more than 50 years, drawing inspiration from analogous processes in nature, such as the action of S-adenosylmethionine. wikipedia.orgmanchester.ac.uk Early studies explored the effects of light, electrochemistry, and radiolysis on these salts. manchester.ac.uk

However, the use of sulfonium salts as radical precursors in general synthetic methods remained relatively uncommon until the rise of photoredox catalysis. This modern catalytic approach triggered a significant resurgence of interest in the radical chemistry of sulfonium salts. manchester.ac.uk Seminal studies in this area demonstrated that sulfonium salts could be effectively used to generate radicals under mild, light-mediated conditions, paving the way for a host of new carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This renewed focus has led to the development of more direct and efficient methods for synthesizing a wide variety of sulfonium reagents, further expanding their utility and solidifying their important role in contemporary organic synthesis. researchgate.net

Structure

2D Structure

Propriétés

IUPAC Name |

trimethylsulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBNWTAKWJKQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217922 | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-88-0 | |

| Record name | Sulfonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 676-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethylsulfonium Tetrafluoroborate

Direct Synthesis Routes

Direct synthesis methods aim to construct the trimethylsulfonium (B1222738) cation and introduce the tetrafluoroborate (B81430) anion in a single conceptual process. These routes are often efficient as they reduce the number of synthetic steps.

Reaction of Dimethyl Sulfide (B99878) with Electrophilic Methylating Agents and Boron Trifluoride Sources

A primary and straightforward method for the synthesis of sulfonium (B1226848) salts involves the reaction of a thioether with an alkyl halide. wikipedia.org For trimethylsulfonium salts, this is typically achieved by reacting dimethyl sulfide with a methylating agent. While the reaction of dimethyl sulfide with methyl iodide readily produces trimethylsulfonium iodide, the direct synthesis of the tetrafluoroborate salt requires a different approach. wikipedia.org

Drawing an analogy from the well-known synthesis of Meerwein's salt (trimethyloxonium tetrafluoroborate), a plausible and effective route involves the reaction of dimethyl sulfide with a potent electrophilic methylating agent in the presence of a boron trifluoride source, such as boron trifluoride etherate (BF₃·OEt₂). wikipedia.org In this scenario, the methylating agent activates the system, and the BF₃ complex provides the tetrafluoroborate anion.

Table 1: Reagents for Direct Synthesis via Methylation

| Component | Example Reagent | Role |

|---|---|---|

| Thioether | Dimethyl Sulfide ((CH₃)₂S) | Sulfur source and nucleophile |

| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | Electrophilic methyl group source |

The reaction proceeds by the nucleophilic attack of the sulfur atom in dimethyl sulfide on the electrophilic methyl group of the methylating agent, forming the trimethylsulfonium cation. The tetrafluoroborate anion, present in the reaction mixture from the boron trifluoride source, then acts as the counterion.

Reaction of Nitrosonium Tetrafluoroborate with Dimethyl Sulfide

A specific and efficient direct synthesis of trimethylsulfonium tetrafluoroborate involves the reaction of nitrosonium tetrafluoroborate (NOBF₄) with dimethyl sulfide. researchgate.net This reaction, when carried out in an anhydrous solvent such as methylene (B1212753) chloride at low temperatures (initially at -70 °C, then slowly warming), yields the desired product. researchgate.net

The reaction initially forms a red-brown solution, which upon slow decomposition as the temperature rises to approximately -20 °C, affords this compound. researchgate.net The proposed mechanism involves the electrophilic dimethyl sulfide cation radical as a key reactive intermediate. researchgate.net

Reaction Scheme: (CH₃)₂S + NOBF₄ → [(CH₃)₃S]⁺[BF₄]⁻ + other products

This method is notable for its directness, utilizing a commercially available tetrafluoroborate salt as a starting material.

Formation as a Product in Defluorinative Functionalization Reactions

This compound has been identified as a quantifiable product in certain defluorinative functionalization reactions. diva-portal.orgresearchgate.net Specifically, in the microwave-assisted reaction of trifluoromethylarenes with a boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), this compound is formed as a demethylation byproduct. diva-portal.orgresearchgate.net

In this process, the BF₃·SMe₂ complex serves multiple roles, including as a Lewis acid to activate the C-F bond, a sulfur source, and a defluorinating agent. rsc.org The proposed mechanism suggests that after initial defluorination and subsequent reaction steps, a demethylation of an intermediate thionium (B1214772) ion occurs. diva-portal.org The dimethyl sulfide (SMe₂) released from the complex acts as the demethylating agent, leading to the formation of the trimethylsulfonium cation, which pairs with the tetrafluoroborate anion present in the reaction environment. diva-portal.orgresearchgate.net

Analysis of the reaction residue confirmed the formation of this compound, indicating that dimethyl sulfide is the primary demethylating reagent in this transformation. diva-portal.orgresearchgate.net

Anion Exchange Strategies

Anion exchange, or salt metathesis, is a common and versatile strategy for preparing salts with specific anions when a precursor salt with a different anion is readily available. This approach is particularly useful for synthesizing tetrafluoroborate salts.

General Anion Exchange from Other Sulfonium Salts

This strategy begins with a pre-formed trimethylsulfonium salt containing a different counterion, typically a halide such as iodide or bromide. wikipedia.org Trimethylsulfonium iodide, for instance, is easily prepared by the reaction of dimethyl sulfide with methyl iodide. wikipedia.orgchemicalbook.com The subsequent anion exchange is typically carried out by reacting the trimethylsulfonium halide with a tetrafluoroborate salt, where the cation of the tetrafluoroborate salt is chosen to form an insoluble precipitate with the original halide anion. researchgate.net

A common approach involves the use of silver tetrafluoroborate (AgBF₄). When an aqueous or alcoholic solution of trimethylsulfonium iodide is treated with AgBF₄, the highly insoluble silver iodide (AgI) precipitates out of the solution.

Reaction Scheme: [(CH₃)₃S]⁺I⁻ (aq) + AgBF₄ (aq) → [(CH₃)₃S]⁺[BF₄]⁻ (aq) + AgI (s)

After the precipitation is complete, the solid silver halide is removed by filtration. The filtrate, now containing the this compound in solution, can be concentrated to yield the final product. Other tetrafluoroborate salts, such as sodium tetrafluoroborate, can also be used, depending on the solubility differences between the reactant and product salts in the chosen solvent system. researchgate.net

Table 2: Common Reagents for Anion Exchange

| Precursor Sulfonium Salt | Anion Exchange Reagent | Insoluble Byproduct |

|---|---|---|

| Trimethylsulfonium iodide | Silver tetrafluoroborate | Silver iodide (AgI) |

| Trimethylsulfonium bromide | Silver tetrafluoroborate | Silver bromide (AgBr) |

Preparation via Alkylation of Sulfides with Oxonium Tetrafluoroborates

The synthesis of this compound can be effectively achieved through the alkylation of dimethyl sulfide with a potent methylating agent, trimethyloxonium (B1219515) tetrafluoroborate, which is a type of Meerwein salt. nih.govthieme-connect.de Trialkyloxonium salts are recognized as powerful alkylating agents, capable of transferring an alkyl group to a variety of nucleophiles, including sulfides. orgsyn.orgorgsyn.org

The general reaction involves the nucleophilic attack of the sulfur atom in dimethyl sulfide on the methyl group of the trimethyloxonium cation. This process results in the formation of the trimethylsulfonium cation and dimethyl ether as a byproduct. The tetrafluoroborate anion serves as the counter-ion for the newly formed sulfonium salt.

While detailed experimental procedures for this specific reaction are not extensively documented in readily available literature, the principle is well-established within the broader context of sulfonium salt synthesis. nih.gov The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the oxonium salt. thieme-connect.de

Reaction Conditions and Optimization in Synthesis

The efficiency and outcome of the synthesis of this compound are significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of solvent and the use of specific reagents that can act as catalysts or promoters.

Solvent Effects in Synthesis (e.g., dichloromethane (B109758), acetonitrile (B52724), nitromethane)

The selection of an appropriate solvent is crucial for maximizing the yield and purity of the desired sulfonium salt. The solvent must be capable of dissolving the reactants, particularly the oxonium salt, and should be inert to the highly reactive species present in the reaction mixture.

Dichloromethane is a commonly employed solvent for alkylations using trialkyloxonium tetrafluoroborates. orgsyn.org Its non-polar, aprotic nature makes it a suitable medium for these reactions, minimizing side reactions and facilitating the isolation of the product. Several procedures for the synthesis of the parent trimethyloxonium tetrafluoroborate utilize dichloromethane as the solvent. orgsyn.orgthieme-connect.de

Acetonitrile has been identified as an effective solvent for the synthesis of a variety of sulfonium salts. nih.gov Its polar aprotic character can enhance the rate of SN2 reactions, such as the alkylation of a sulfide. A notable advantage of using acetonitrile is its application in a biphasic extraction with hexane (B92381) for the purification of the synthesized sulfonium salt, which can simplify the work-up procedure. nih.gov

The influence of nitromethane as a solvent for this specific synthesis is not extensively detailed in the reviewed literature. However, its polar aprotic nature suggests it could be a viable option, potentially influencing the reaction rate and selectivity.

Below is a table summarizing the properties of these solvents relevant to the synthesis of this compound.

| Solvent | Chemical Formula | Boiling Point (°C) | Dielectric Constant (20°C) |

| Dichloromethane | CH₂Cl₂ | 39.6 | 9.08 |

| Acetonitrile | CH₃CN | 81.6 | 37.5 |

| Nitromethane | CH₃NO₂ | 101.2 | 35.87 |

Influence of Catalysts and Reagents on Yield and Selectivity

In the context of synthesizing this compound from dimethyl sulfide and trimethyloxonium tetrafluoroborate, the oxonium salt itself acts as the primary reagent and methylating agent. The reaction is generally considered to proceed without the need for an external catalyst. nih.govorgsyn.org

The purity and reactivity of the trimethyloxonium tetrafluoroborate are critical factors influencing the yield and selectivity. The preparation of this Meerwein salt often involves the use of reagents like boron trifluoride diethyl etherate and epichlorohydrin (B41342) in the presence of dimethyl ether. orgsyn.orgthieme-connect.de The efficiency of this initial synthesis directly impacts the subsequent alkylation of the sulfide.

It has been noted that in the preparation of the parent oxonium salt, the use of boron fluoride (B91410) dimethyl etherate instead of the diethyl etherate and omitting the diethyl ether wash can lead to a higher purity product. orgsyn.org This, in turn, would be expected to improve the yield and selectivity of the subsequent formation of this compound.

Chemical Reactivity and Mechanistic Investigations of Trimethylsulfonium Tetrafluoroborate

Electrophilic Behavior and Methylation Reactions

The positively charged sulfur atom in the trimethylsulfonium (B1222738) cation renders the attached methyl groups highly electrophilic. This intrinsic property is the basis for its utility in a range of chemical transformations, most notably in methylation reactions.

Role as a Methylene (B1212753) Transfer Agent

Trimethylsulfonium tetrafluoroborate (B81430) is a key precursor in the generation of dimethylsulfonium methylide, a sulfur ylide that is a central reagent in the Corey-Chaykovsky reaction. This reaction is a cornerstone of organic synthesis for the formation of three-membered rings, such as epoxides, aziridines, and cyclopropanes. researchgate.netwikipedia.org

The process begins with the deprotonation of the trimethylsulfonium salt by a strong base, such as sodium hydride, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This in situ generation yields the highly reactive dimethylsulfonium methylide. researchgate.netresearchgate.net

Mechanism of Methylene Transfer (Corey-Chaykovsky Reaction):

Ylide Formation: A strong base abstracts a proton from one of the methyl groups of the trimethylsulfonium cation to form the sulfur ylide, dimethylsulfonium methylide.

Nucleophilic Attack: The nucleophilic ylide then attacks the electrophilic carbon of a carbonyl group (in aldehydes and ketones), an imine, or an α,β-unsaturated carbonyl compound. researchgate.net

Ring Closure: In the case of aldehydes and ketones, the resulting betaine (B1666868) intermediate undergoes an intramolecular S_N2 reaction, where the oxygen anion displaces the dimethyl sulfide (B99878) leaving group to form an epoxide. A similar pathway with imines leads to aziridines. researchgate.netresearchgate.net For α,β-unsaturated carbonyls, the reaction typically proceeds via a 1,4-conjugate addition, followed by ring closure to yield a cyclopropane (B1198618). researchgate.net

The choice of the sulfur ylide can influence the reaction outcome. Dimethylsulfonium methylide, derived from trimethylsulfonium salts, is considered an "unstabilized" ylide and generally favors 1,2-addition to α,β-unsaturated ketones, leading to epoxides. wikipedia.org This is in contrast to the more stabilized dimethyloxosulfonium methylide (Corey's ylide), which tends to give the 1,4-addition product, resulting in cyclopropanes. wikipedia.org

Electrophilic Methylation of Nucleophilic Substrates

Trimethylsulfonium tetrafluoroborate is a potent electrophilic methylating agent, capable of transferring a methyl group to a wide array of nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks one of the methyl carbons, and dimethyl sulfide serves as the leaving group.

The reactivity of trimethylsulfonium salts in methylation reactions has been studied with various nucleophiles, including amines, thiols, and other substrates. For instance, the methylation of ammonia (B1221849) and pyridine (B92270) with trimethylsulfonium ions has been investigated, demonstrating the feasibility of N-methylation. nih.gov Similarly, thiol-containing compounds can be readily converted to their corresponding methyl sulfides (methyl thioethers) through pyrolytic reaction with trimethylsulfonium hydroxide. nih.gov This highlights the utility of trimethylsulfonium salts in S-methylation.

Below is a table summarizing the types of nucleophilic substrates that can be methylated by trimethylsulfonium salts and related powerful methylating agents like trimethyloxonium (B1219515) tetrafluoroborate, which shares a similar reactive profile. orgsyn.org

| Nucleophilic Substrate | Functional Group | Product Type |

| Amides | R-C(=O)NR'R'' | O-alkylated imino esters |

| Lactams | Cyclic amides | O-alkylated lactim ethers |

| Sulfides | R-S-R' | Sulfonium (B1226848) salts |

| Nitro compounds | R-NO₂ | Nitronic esters |

| Enols/Enolates | C=C-OH / C=C-O⁻ | Methyl enol ethers |

| Ethers | R-O-R' | Oxonium salts |

| Phenols | Ar-OH | Anisole derivatives |

| Sulfoxides | R-S(=O)-R' | Alkoxysulfonium salts |

| Amine oxides | R₃N⁺-O⁻ | Methoxyammonium salts |

| Carboxylic acids | R-COOH | Methyl esters |

| Lactones | Cyclic esters | O-alkylated lactonium salts |

| Ketones | R-C(=O)-R' | O-alkylated enol ethers |

| Thiophenes | Heterocyclic sulfide | S-methylated thiophenium salts |

| Phosphines | R₃P | Methylphosphonium salts |

This table is illustrative of the broad scope of powerful methylating agents, including trimethylsulfonium salts.

Influence of Counterions on Reactivity (e.g., Fluoride (B91410) vs. Iodide)

The nature of the counterion in a trimethylsulfonium salt can significantly influence its reactivity, primarily through its own nucleophilicity and its effect on the salt's solubility and ion-pairing characteristics. While a direct comparative study between trimethylsulfonium fluoride and iodide is not extensively detailed in the provided search results, the principles of nucleophilic substitution offer insight.

In S_N2 reactions, a more nucleophilic counterion can compete with the intended nucleophile, potentially leading to side reactions or a reduction in the desired product's yield. Iodide is a relatively strong nucleophile, especially in aprotic polar solvents, whereas tetrafluoroborate is considered a non-nucleophilic anion. organic-chemistry.org

Therefore, in methylation reactions with trimethylsulfonium salts, the tetrafluoroborate salt is often preferred over the iodide salt to avoid the competing nucleophilic attack by the iodide ion on the methyl group. This can lead to the formation of methyl iodide, which could then act as the methylating agent, complicating the reaction kinetics and mechanism. chemrxiv.org The use of a non-nucleophilic counterion like tetrafluoroborate ensures that the trimethylsulfonium cation is the primary electrophile.

Substitution Reactions Involving this compound

In the context of substitution reactions, the trimethylsulfonium group can act as a leaving group, with dimethyl sulfide being the departing neutral molecule. This is a key feature of its role as a methylating agent, as described in the S_N2 mechanism for methylation.

The efficiency of dimethyl sulfide as a leaving group has been a subject of study. Its nucleofuge-specific parameters have been derived, indicating that its leaving group ability is influenced by the solvent polarity. wikipedia.org Generally, good leaving groups are weak bases. libretexts.org Dimethyl sulfide is a relatively weak base, making it a competent leaving group in many nucleophilic substitution reactions.

Carbon-Sulfur Bond Formation Chemistry

While this compound is primarily known for methyl transfer, the broader chemistry of sulfonium salts includes applications in carbon-sulfur bond formation. This often occurs through reactions where the sulfonium salt acts as an electrophile, and a carbon-based nucleophile attacks one of the groups attached to the sulfur atom.

More advanced applications involve the use of sulfonium salts in transition-metal-catalyzed cross-coupling reactions. In these processes, the sulfonium salt can serve as an electrophilic partner, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net For instance, sulfonium salts derived from the interrupted Pummerer reaction have been used as transient leaving groups in nickel-catalyzed Negishi-type cross-couplings. nih.gov

Furthermore, the generation of radicals from sulfonium salts via photoredox catalysis has emerged as a powerful tool for C-C bond formation, expanding the synthetic utility of these compounds beyond their traditional roles. manchester.ac.uk

Mechanistic Pathways of Reactions Involving the Trimethylsulfonium Cation

The reactions of the trimethylsulfonium cation are predominantly governed by the principles of nucleophilic substitution. The primary mechanistic pathway for its role as a methylating agent is the S_N2 reaction.

S_N2 Pathway for Methylation:

The reaction of a nucleophile (Nu⁻) with the trimethylsulfonium cation proceeds through a backside attack on one of the methyl carbons. This leads to a trigonal bipyramidal transition state where the nucleophile is forming a bond with the carbon, and the C-S bond is simultaneously breaking. The stereochemistry at the methyl carbon is inverted, although this is not observable for a simple methyl group. The products are the methylated nucleophile and dimethyl sulfide. organic-chemistry.orgrsc.org

The energy profile of these reactions is influenced by the solvent. In the gas phase, the reaction path can be complex, involving the formation of several reaction complexes before and after the transition state. However, in polar solvents like DMSO, the energy profile is often simplified. The activation free energy for methyl transfer from the trimethylsulfonium cation tends to increase with the polarity of the solvent. nih.gov

S_N1 Pathway Considerations:

While the S_N2 mechanism is dominant for methyl transfer, an S_N1-type dissociation of the trimethylsulfonium cation to form a methyl cation and dimethyl sulfide is generally not favored due to the high instability of the primary methyl cation. rsc.org

Corey-Chaykovsky Reaction Mechanism:

As detailed in section 3.1.1, the formation of the sulfur ylide from the trimethylsulfonium salt, followed by its reaction with an electrophile, constitutes a distinct mechanistic pathway that leads to the formation of three-membered rings. This multi-step process involves both an acid-base reaction (ylide formation) and an intramolecular nucleophilic substitution. researchgate.net

Attack of Phenyl Cation on Sulfur Atoms

The sulfur atom in sulfonium salts, including the trimethylsulfonium cation, possesses lone pairs of electrons, making it susceptible to attack by strong electrophiles. One illustrative example of this reactivity is the interaction with a phenyl cation. While direct studies on the reaction of a free phenyl cation with this compound are not extensively detailed, analogous reactions provide insight into this fundamental process.

For instance, the reaction of benzenediazonium (B1195382) tetrafluoroborate with dimethyl sulfide results in the formation of this compound. This transformation is understood to proceed via the attack of the highly electrophilic phenyl cation, generated from the diazonium salt, on the sulfur atom of dimethyl sulfide. This electrophilic attack leads to the displacement of one of the methyl groups and the formation of a new carbon-sulfur bond, ultimately yielding the corresponding sulfonium salt. This reaction underscores the nucleophilic character of the sulfur atom in sulfides and its ability to be targeted by potent electrophiles like the phenyl cation.

Demethylation Mechanisms in Organic Transformations

While trimethylsulfonium salts are more commonly recognized as methylating agents, their role in demethylation reactions, where a methyl group is removed from a substrate, is also of mechanistic interest. The underlying principle of these transformations involves the transfer of a methyl group from the substrate to a nucleophile, a process that can be facilitated or influenced by the presence of the sulfonium salt.

Mechanistic studies on the degradation of similar ammonium (B1175870) salts have shown that the process can be consistent with a closed-shell SN2-centered degradative pathway. chemrxiv.org This suggests that the counter-ion or other nucleophiles present in the reaction mixture can attack one of the methyl groups of the sulfonium cation, leading to its decomposition and the formation of dimethyl sulfide and a methylated nucleophile. The efficiency and pathway of such demethylation reactions are influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.

Cationic Reaction Pathways in Cyclization Processes

Cationic cyclization reactions are powerful tools in organic synthesis for the construction of cyclic molecules. These reactions are typically initiated by the formation of a carbocation, which then undergoes an intramolecular attack by a nucleophilic moiety, such as a double bond. The role of this compound in initiating or participating in such cationic reaction pathways is not well-documented in the scientific literature.

Theoretical studies on cycloaddition reactions provide a framework for understanding the energetic and stereochemical aspects of these transformations. nih.gov However, the specific application of this compound as a catalyst or initiator for cationic cyclizations has not been a significant area of research. While some [4+1] cyclization reactions involving trimethylsulfoxonium (B8643921) iodide have been reported for the synthesis of dihydrobenzofurans, this involves a different sulfonium salt and a distinct mechanistic pathway. researchgate.netrsc.org The potential for this compound to act as a source of a methyl cation to initiate cyclization is a plausible hypothesis, but experimental evidence to support this role is currently lacking.

Kinetics and Mechanism of Trimethylsulfonium Cation Decomposition

The thermal stability and decomposition pathways of the trimethylsulfonium cation are critical aspects of its chemistry. Kinetic studies have provided valuable insights into the mechanism of its degradation. The decomposition of the trimethylsulfonium cation can proceed through different pathways depending on the reaction conditions and the nature of the counter-ion.

One of the primary decomposition routes involves the SN2 attack of a nucleophile on one of the methyl groups of the trimethylsulfonium cation. This results in the formation of dimethyl sulfide and a methylated nucleophile. The rate of this reaction is dependent on the concentration of both the trimethylsulfonium cation and the nucleophile, as well as the temperature.

The stability of the trimethylsulfonium cation is also influenced by the solvent. In aqueous solutions, the decomposition can be slow at moderate temperatures. However, in the presence of strong nucleophiles or at elevated temperatures, the decomposition rate increases significantly. The study of the kinetics of these decomposition reactions allows for the determination of activation parameters, which provide further details about the transition state of the reaction.

Interaction Studies with Metal Ions and Complex Formation

The interaction of sulfonium salts with metal ions is an area of interest in coordination chemistry. The positively charged sulfur center of the trimethylsulfonium cation can potentially interact with metal centers through electrostatic interactions or by influencing the coordination sphere of the metal ion. However, specific studies detailing the formation and characterization of coordination complexes involving the trimethylsulfonium cation as a direct ligand are scarce.

More commonly, the tetrafluoroborate anion of this compound can participate in the formation of metal complexes. The tetrafluoroborate ion is generally considered to be a weakly coordinating anion, which makes it a suitable counter-ion in the synthesis of cationic metal complexes.

While direct coordination of the trimethylsulfonium cation to a metal center is not widely reported, the broader field of metal-sulfur chemistry is extensive. The interaction of metal ions with sulfur-containing ligands is fundamental to the structure and function of many biological and catalytic systems. Research in this area has led to the synthesis and characterization of a wide variety of transition metal complexes with sulfur-donor ligands. kennesaw.edunih.govresearchgate.netresearchgate.net These studies provide a foundation for understanding the potential, albeit underexplored, interactions between the trimethylsulfonium cation and metal ions. The reactivity of other sulfonium salts in transition-metal-catalyzed transformations via C-S bond activation has also been an area of active research. nih.gov

Applications in Organic Synthesis

Reagent in Diverse Organic Transformations

The applications of trimethylsulfonium (B1222738) tetrafluoroborate (B81430) in organic chemistry are extensive, highlighting its role as a multifaceted reagent.

Trimethylsulfonium tetrafluoroborate is recognized as a fundamental raw material in organic synthesis. cymitquimica.com It is primarily utilized as a methylene (B1212753) transfer agent, providing a means to introduce a CH₂ group into various molecules. cymitquimica.com This capability is fundamental to the construction of more complex carbon skeletons. The compound is also considered a valuable pharmaceutical intermediate, indicating its role in the synthesis of medicinally relevant compounds. cymitquimica.com Its utility is broad, serving as a starting material or reagent in numerous synthetic pathways. cymitquimica.com

A significant application of trimethylsulfonium salts, including the tetrafluoroborate salt, lies in the synthesis of small, strained ring systems, most notably cyclopropanes. This is achieved through the Corey-Chaykovsky reaction. In this reaction, the trimethylsulfonium salt is deprotonated by a base to form dimethylsulfonium methylide, a type of sulfur ylide. This ylide then reacts with α,β-unsaturated carbonyl compounds to furnish cyclopropane (B1198618) rings. organic-chemistry.org

The cyclopropanation reaction is a powerful tool in organic synthesis as the cyclopropane motif is a core structural unit in many biologically active natural products and pharmaceutical agents, including terpenoids, alkaloids, and amino acids. nih.gov Research has demonstrated the successful cyclopropanation of various substrates, such as cyclohex-2-enone, with high efficiency. organic-chemistry.org While some protocols may utilize trimethylsulfonium iodide, the underlying principle of generating the reactive sulfur ylide remains the same. organic-chemistry.org The choice of the counter-ion, such as tetrafluoroborate, can influence the salt's properties and reactivity in these transformations.

Table 1: Examples of Cyclopropanation Reactions

| Reactant Class | Reagent System | Product Type | Significance | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketones | Trimethylsulfonium Iodide/KOH | Cyclopropyl Ketones | High efficiency (90-95%) | organic-chemistry.org |

| Electron-Deficient Alkenes | Triisopropylsulfoxonium Tetrafluoroborate/NaH | gem-Dimethylcyclopropanes | Broad substrate scope | organic-chemistry.orgresearchgate.net |

Late-stage functionalization (LSF) is a crucial strategy in modern drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis. nih.gov This approach enables the rapid generation of analogues to explore structure-activity relationships and improve the properties of drug candidates. nih.gov

While direct examples of this compound in LSF of complex molecules are not extensively detailed in the provided context, its role as a methylating agent is highly relevant. The ability to introduce a methyl group under specific conditions can be considered a form of late-stage functionalization. For instance, the methylation of a hydroxyl or amine group on a complex scaffold could be achieved using a reactive methyl source derived from a trimethylsulfonium salt. This strategic modification can significantly impact the molecule's biological activity and pharmacokinetic profile. The development of chemoselective strategies for the functionalization of complex small molecules with polypeptides and proteins highlights the importance of precise reagent control in LSF. thieme.de

This compound and related trimethyloxonium (B1219515) tetrafluoroborate are potent methylating agents used for the synthesis of methyl ethers and the formation of quaternary ammonium (B1175870) salts. orgsyn.orgwikipedia.org These reagents can methylate a wide range of functional groups, including carboxylic acids to form methyl esters. wikipedia.org

The formation of quaternary ammonium salts is another key application. These salts have various uses, including as biocides and in materials science. nih.govmdpi.com The methylation of a tertiary amine with a reagent like this compound would yield the corresponding quaternary ammonium salt. This reaction is a fundamental transformation in organic chemistry for modifying the properties of nitrogen-containing compounds.

In the field of carbohydrate chemistry, the activation of thioglycosides is a critical step in the formation of glycosidic bonds for the synthesis of oligosaccharides. nih.govumsl.edu Thioglycosides are valued as glycosyl donors due to their stability and can be activated by various thiophilic promoters. nih.govmdpi.com

Promoters for thioglycoside activation often generate a reactive electrophilic species at the anomeric center, which is then attacked by a glycosyl acceptor. While many different promoters are used, the underlying principle involves the activation of the anomeric sulfur atom. mdpi.comresearchgate.net For instance, a combination of iodine and a Lewis acid like iron(III) triflate can effectively activate thioglycosides. mdpi.com Methylating agents such as methyl triflate (MeOTf) are also used to activate thioglycosides, leading to the formation of a highly reactive intermediate that facilitates glycosylation. nih.gov The reactivity of this compound as a source of an electrophilic methyl group suggests its potential utility in similar activation strategies, although specific examples are not detailed in the provided search results.

Table 2: Promoters for Thioglycoside Activation

| Promoter System | Substrate | Significance | Reference |

|---|---|---|---|

| MeOTf | Thioglycosides | Selective activation over O-pentenyl glycosides | nih.gov |

| NIS/TfOH | Thioglycosides | Activation over STaz glycosides | nih.gov |

| Iodine/Iron(III) triflate | Thioglycosides | Cooperative catalytic activation | mdpi.com |

Sulfur-containing heterocycles are a significant class of compounds with diverse biological activities and applications in medicinal chemistry. nih.govnih.govinchem.org The synthesis of these compounds often involves the introduction of sulfur atoms through various reagents. While the direct use of this compound in the synthesis of quinolinones and benzo[c]azepinones is not explicitly detailed, related synthetic strategies for similar heterocyclic systems provide context.

For example, the synthesis of benzo[c]quinolizinium tetrafluoroborates has been achieved using α-oxoketene S,S-acetals followed by cycloaromatization in the presence of boron trifluoride etherate. researchgate.net The synthesis of various benzo[b]azepines and benzo[c]azepinones often involves multi-step sequences, including reactions like the Schmidt reaction and palladium-catalyzed N-arylation. nih.govthieme.de The role of reagents like this compound in such syntheses could be as a methylating agent to modify intermediates or as a precursor for ylide-based annulation strategies to build parts of the heterocyclic framework. The broad utility of sulfur compounds in constructing heterocyclic systems underscores the potential for trimethylsulfonium salts in this area of organic synthesis. researchgate.netorganic-chemistry.org

Role in Polyhomologation Reactions

While direct applications of this compound in polyhomologation are not extensively documented, the closely related sulfur ylides it generates are central to this type of polymerization. Polyhomologation is a chain-growth polymerization process that involves the insertion of a methylene (-CH2-) group into a growing polymer chain.

Research has demonstrated the viability of this process through the boron-catalyzed living polymerization of dimethylsulfoxonium methylide, a related sulfur ylide. acs.org This method allows for the preparation of telechelic polymethylene polymers, where functional groups can be incorporated at the ends of the polymer chains. acs.org The process involves the initiation of the polymerization of the ylide by an organoborane catalyst. The subsequent oxidation of the resulting tris(polymethylene) organoborane yields ω-hydroxy-terminated polymethylenes. acs.org This methodology highlights the potential of sulfur ylides, derivable from precursors like this compound, to act as methylene-transfer reagents in controlled polymerization reactions, offering a pathway to functionalized polymers. acs.org

Use in Specific Synthetic Methodologies (e.g., Corey-Chaykovsky related chemistry via sulfonium (B1226848) ylides)

The most prominent application of this compound in organic synthesis is as a precursor in the Johnson–Corey–Chaykovsky reaction. wikipedia.orgadichemistry.com This reaction provides a powerful and reliable method for the synthesis of epoxides, aziridines, and cyclopropanes. adichemistry.comorganic-chemistry.orgnrochemistry.com

The core of the reaction involves the in-situ generation of a sulfur ylide, typically dimethylsulfonium methylide, by the deprotonation of the trimethylsulfonium salt with a strong base, such as sodium hydride (NaH) or n-butyllithium. organic-chemistry.orgalfa-chemistry.com

Mechanism of the Corey-Chaykovsky Reaction

Ylide Formation: The trimethylsulfonium cation is deprotonated by a strong base at one of its methyl groups to form dimethylsulfonium methylide. This ylide is a nucleophilic species with a negatively charged carbon adjacent to a positively charged sulfur atom. organic-chemistry.org

Nucleophilic Addition: The ylide carbon attacks an electrophilic center, such as the carbonyl carbon of a ketone or aldehyde. This step forms a zwitterionic intermediate known as a betaine (B1666868). alfa-chemistry.comchemeurope.com

Ring Closure: The negatively charged oxygen atom in the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon atom that bears the sulfonium group. This results in the formation of a three-membered ring (an epoxide) and the expulsion of dimethyl sulfide (B99878) as a neutral leaving group. alfa-chemistry.comchemeurope.com

This methodology is highly valued for its efficiency and stereoselectivity. Unlike the related Wittig reaction which converts carbonyls to alkenes, the Corey-Chaykovsky reaction's mechanism, involving an excellent sulfonium leaving group, favors the intramolecular substitution that leads to ring formation. chemeurope.com

The reaction's scope is broad, as summarized in the table below:

| Substrate | Product | Notes |

|---|---|---|

| Aldehyde or Ketone | Epoxide (Oxirane) | The most common application of the reaction. wikipedia.org |

| Imine | Aziridine | Provides a valuable route to nitrogen-containing three-membered rings. adichemistry.comorganic-chemistry.org |

| α,β-Unsaturated Carbonyl (Enone) | Cyclopropane | The reaction proceeds via a 1,4-conjugate addition followed by ring closure. organic-chemistry.org |

Synthetic Utility in Pharmaceutical Chemistry

The three-membered rings synthesized via the Corey-Chaykovsky reaction are crucial building blocks in the synthesis of complex, biologically active molecules, including many pharmaceuticals. alfa-chemistry.com The reaction's reliability and stereochemical control make it an indispensable tool in total synthesis.

Notable applications in the synthesis of major pharmaceutical and natural products include:

Paclitaxel (Taxol®): In the Danishefsky total synthesis of the highly successful chemotherapeutic drug paclitaxel, the Corey-Chaykovsky reaction was a key transformation. wikipedia.orgwikipedia.org The reaction was used to convert a complex ketone intermediate into the corresponding epoxide. wikipedia.orgchemeurope.com This epoxide was then elaborated to form the crucial oxetane (B1205548) D-ring of the Taxol molecule. wikipedia.orgchemeurope.com

Strychnine (B123637): The Kuehne synthesis of the pesticide strychnine also employed the Corey-Chaykovsky reaction. In this route, an aldehyde was converted into an epoxide, which then underwent an in-situ reaction with a tertiary amine to form a key ammonium salt intermediate, facilitating the construction of the molecule's intricate cage-like structure. wikipedia.orgwikipedia.org

(+)-Methyl gummiferolate: The synthesis of this tetracyclic diterpene natural product utilized the Corey-Chaykovsky reaction to create a necessary epoxide intermediate with high stereoselectivity, demonstrating the reaction's utility in controlling stereochemistry in complex settings. alfa-chemistry.com

Quinolines: In the development of potential new drug candidates, trimethylsulfonium salts have been used to prepare quinoline (B57606) epoxides from quinoline-3-carboxaldehydes. These epoxides are versatile intermediates for synthesizing a range of substituted quinoline derivatives for biological evaluation. researchgate.net

These examples underscore the strategic importance of this compound and the resulting Corey-Chaykovsky chemistry in providing access to complex molecular architectures found in medicinally relevant compounds.

Applications in Materials Science and Electrochemistry

Ionic Liquids Formation and Properties

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and wide electrochemical windows. researchgate.net Sulfonium-based ILs, including those with the trimethylsulfonium (B1222738) cation, are a subject of research for their potential as electrolytes in electrochemical devices. researchgate.netacs.orgacs.orgacs.orgwhiterose.ac.uk The formation of an ionic liquid with the trimethylsulfonium cation and the tetrafluoroborate (B81430) anion results in a material with distinct physicochemical and electrochemical characteristics that are influenced by the nature of its constituent ions. researchgate.netacs.orgacs.org

Electrochemical double-layer capacitors (EDLCs), or supercapacitors, store energy via ion adsorption at the electrode-electrolyte interface. researchgate.netacs.orgacs.org The performance of an EDLC is critically dependent on the properties of the electrolyte. researchgate.netacs.orgacs.org Ionic liquids are considered promising electrolytes for EDLCs due to their potential for wider operating voltages compared to conventional organic electrolytes. researchgate.netacs.orgacs.org While specific data for trimethylsulfonium tetrafluoroborate is limited in publicly available literature, the behavior of other sulfonium-based ILs provides insights into its potential performance. researchgate.netacs.orgacs.orgacs.orgwhiterose.ac.uk For instance, trimethylsulfonium bis(trifluoromethanesulfonyl)imide ([S₁₁₁][Tf₂N]), a related sulfonium (B1226848) salt, has been investigated as an EDLC electrolyte at elevated temperatures, showing specific capacitances as high as 140 F g⁻¹ at 50°C. acs.org Generally, sulfonium-based ILs exhibit relatively low viscosities and high ionic conductivities, which are desirable properties for electrolytes in high-performance EDLCs. researchgate.netacs.orgacs.org

The electrochemical performance of electrolytes is typically evaluated using techniques such as cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and galvanostatic charge-discharge (GCD) cycling.

Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window of an electrolyte. For sulfonium-based ILs, the electrochemical window is a key parameter that dictates the maximum operating voltage of the EDLC. nih.govnih.gov Studies on various sulfonium ILs have shown that their electrochemical stability can be suitable for supercapacitor applications. nih.govnih.govrsc.org A wider potential window allows for a higher operating voltage, which in turn leads to a significant increase in the energy density of the device, as energy stored is proportional to the square of the voltage. acs.org

Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the resistive and capacitive characteristics of the electrode-electrolyte interface. acs.orgkpi.uaelectrochemsci.orgresearchgate.netmdpi.com The Nyquist plot obtained from an EIS measurement provides information about the equivalent series resistance (ESR), charge transfer resistance, and ion diffusion limitations within the porous electrode structure. acs.orgkpi.uaelectrochemsci.orgresearchgate.netmdpi.com For sulfonium-based IL electrolytes, lower ESR values are generally associated with higher ionic conductivity and are desirable for achieving high power density. rsc.orgwhiterose.ac.uk

Galvanostatic Charge-Discharge (GCD): GCD cycling is used to determine the specific capacitance, energy density, and power density of an EDLC. researchgate.net The shape of the charge-discharge curves can indicate the capacitive behavior of the system. researchgate.net For sulfonium ILs, GCD studies have shown that the specific capacitance is influenced by the cation size and the porosity of the carbon electrodes. researchgate.netrsc.orgwhiterose.ac.uk Smaller cations, like trimethylsulfonium, are generally expected to lead to higher capacitance due to more efficient packing at the electrode surface and accessibility to smaller pores in the carbon material. rsc.orgwhiterose.ac.uk

Below is an interactive data table summarizing the typical electrochemical performance of sulfonium-based ionic liquid electrolytes in EDLCs, which can be considered indicative of the potential performance of this compound.

| Cation | Anion | Operating Voltage (V) | Specific Capacitance (F g⁻¹) | Ionic Conductivity (mS cm⁻¹) at 25°C |

| Diethylmethylsulfonium | [Tf₂N] | 2.5 | ~120 | 6.7 |

| Triethylsulfonium | [Tf₂N] | 2.5 | ~115 | 7.3 |

| Diethylpropylsulfonium | [Tf₂N] | 2.5 | ~125 | 5.5 |

| Trimethylsulfonium | [BF₄] | Not Available | Not Available | Not Available |

Data for other sulfonium salts are provided for comparative purposes. researchgate.netacs.orgacs.org

The properties of ionic liquid electrolytes can be tuned by mixing them with organic solvents. nih.govmdpi.comresearchgate.netmdpi.comacs.org The addition of a low-viscosity solvent, such as acetonitrile (B52724) or propylene (B89431) carbonate, to a sulfonium-based IL can lead to a significant increase in ionic conductivity and a decrease in viscosity. nih.gov This, in turn, can enhance the rate capability and power density of the EDLC. nih.gov However, the addition of a solvent will also typically narrow the electrochemical window and may reduce the thermal stability of the electrolyte. nih.gov Therefore, the composition of the solvent mixture needs to be carefully optimized to balance these competing effects and achieve the desired performance characteristics for a specific application. nih.gov Studies on the dilution of ionic liquids have shown that while it can improve ion dynamics, it may also lead to a decrease in capacitance at higher solvent concentrations due to the dilution of absorbed ions. nih.gov

One of the primary drivers for investigating ionic liquids as EDLC electrolytes is their potential for high-voltage and high-temperature operation. researchgate.net The wide electrochemical window of many ILs allows for operating voltages exceeding those of conventional organic electrolytes, leading to higher energy densities. acs.org Sulfonium-based ILs, while sometimes exhibiting a more limited electrochemical window compared to other IL families like pyrrolidinium-based ILs, are still considered for applications requiring higher voltages than aqueous systems. researchgate.netacs.orgacs.org

Furthermore, the low volatility and good thermal stability of ionic liquids make them suitable for applications at elevated temperatures where traditional electrolytes might degrade or pose safety risks. researchgate.net Research on trimethylsulfonium bis(trifluoromethanesulfonyl)imide has specifically highlighted its potential as an EDLC electrolyte at temperatures of 50 and 80°C. acs.orgresearchgate.net The high thermal stability of sulfonium salts suggests that this compound could also be a candidate for high-temperature supercapacitors.

Research in the field of electrolytes for energy storage is continuously focused on the development of new systems with improved performance, safety, and cost-effectiveness. The tunability of ionic liquids, achieved by combining different cations and anions, offers a vast design space for new electrolyte formulations. nih.gov The exploration of sulfonium-based cations like trimethylsulfonium, paired with anions such as tetrafluoroborate, is part of this ongoing effort to identify novel electrolyte systems that can meet the increasing demands of advanced energy storage devices. researchgate.netacs.orgacs.orgacs.orgwhiterose.ac.uknih.govnih.govrsc.org

Electrolytes for Electrochemical Double Layer Capacitors (EDLCs)

Polymer Chemistry

In the realm of polymer chemistry, sulfonium salts, including triarylsulfonium and alkylsulfonium salts, have found a significant application as polymerization initiators. tandfonline.commdpi.comrsc.orgresearchgate.netresearchgate.netgreyhoundchrom.comgoogle.comtcichemicals.comresearchgate.nettuwien.at Specifically, they are widely used as photoinitiators and thermal initiators for cationic polymerization. tandfonline.commdpi.comrsc.orgresearchgate.netresearchgate.netgreyhoundchrom.comgoogle.comtcichemicals.comresearchgate.nettuwien.at Upon exposure to ultraviolet (UV) light or heat, these salts decompose to generate strong Brønsted acids, which can then initiate the polymerization of monomers such as epoxides, vinyl ethers, and styrenes. mdpi.com

While the primary focus of research in this area has been on triarylsulfonium salts due to their high photosensitivity and thermal stability, alkylsulfonium salts are also recognized as effective thermal cation initiators. greyhoundchrom.comtcichemicals.com Although specific studies detailing the use of this compound as a polymerization initiator are not prevalent in the searched literature, its chemical structure as an alkylsulfonium salt suggests its potential utility in this capacity. The tetrafluoroborate anion is a common counterion for these types of initiators. tandfonline.com The efficiency of initiation and the resulting polymer properties would depend on the specific monomer system and reaction conditions employed.

Cationic Polymerization Initiators

Alkylsulfonium salts are recognized as effective thermal initiators for cationic polymerization. tcichemicals.com These compounds can generate the necessary cationic species upon heating to initiate the polymerization of various monomers. Additionally, sulfonium salts are a versatile class of photoinitiators, which can be activated by UV or visible light to start cationic polymerization, a process widely used in coatings, inks, and adhesives. researchgate.net

While sulfonium salts are generally effective for cationic polymerization, specific documented examples of this compound initiating the polymerization of spiro ortho esters, vinyl monomers, and styrene (B11656) are not extensively detailed in recent literature. Cationic polymerization of these monomers is well-established but often employs other initiating systems such as Lewis acids, protic acids, or other onium salts. researchgate.netsemanticscholar.orgwpmucdn.comresearchgate.netresearchgate.netubc.ca

However, the capability of related structures to act as initiators has been demonstrated. For instance, polymers containing S-alkylsulfonium salt moieties have been shown to function as moderate thermal latent initiators for the cationic polymerization of glycidyl (B131873) phenyl ether, an epoxide monomer. researchgate.net This indicates the potential reactivity of the sulfonium tetrafluoroborate group in initiating ring-opening polymerization for monomers susceptible to cationic mechanisms.

A significant application involving a sulfonium tetrafluoroborate moiety is not as an initiator for CRP, but rather in the polymerization of a monomer that contains this functional group. Research has been conducted on the controlled radical polymerization of 4-vinylbenzyltetrahydrothiophenium tetrafluoroborate (4VBThtBF4), a styrenic sulfonium salt monomer.

This monomer has been successfully polymerized via both initiators for continuous activator regeneration atom transfer radical polymerization (ICAR ATRP) and reversible addition–fragmentation chain-transfer (RAFT) polymerization.

ICAR ATRP: When using an alkyl bromide initiator for ICAR ATRP, a progressive loss of control was noted. This was attributed to a side reaction where the dormant bromine-capped polymer chains reacted with tetrahydrothiophene, which formed from the slow decomposition of the monomer. Using a less nucleophilic chloride initiator provided only a minor improvement due to lower initiation efficiency.

RAFT Polymerization: In contrast, the polymerization of 4VBThtBF4 under RAFT conditions, using a tertiary trithiocarbonate (B1256668) as a chain transfer agent (CTA), was well-controlled. The polymerizations reached high monomer conversion (>85% in 5 hours) and produced polymers with narrow molecular weight distributions (dispersity values around 1.15).

Table 1: RAFT Polymerization of 4-vinylbenzyltetrahydrothiophenium tetrafluoroborate (4VBThtBF4)

| Initiator | CTA | Monomer Conversion | Dispersity (Đ) |

| V-70 | Tertiary Trithiocarbonate | > 85% (in 5h) | ~ 1.15 |

The effectiveness of sulfonium salt initiators is governed by the relationship between their chemical structure and their reactivity. This relationship is primarily influenced by the nature of both the cation and the anion.

Cation Structure: The structure of the sulfonium cation plays a dominant role in the photochemistry of the initiator. It determines the rate at which the initiating fragments are generated upon exposure to light.

Studies comparing different sulfonium borate (B1201080) initiators have shown that modifications to the anion structure can significantly impact the initiator's reactivity and thermal stability, which is particularly important for applications like hot lithography 3D printing.

Post-Polymerization Modifications and Block Copolymer Synthesis

Polymers containing sulfonium salt moieties are valuable precursors for further chemical modification. The polymer derived from the RAFT polymerization of 4VBThtBF4, known as poly(4VBThtBF4), serves as an excellent example. This polymeric sulfonium salt has been successfully utilized as a versatile building block for creating more complex macromolecular structures.

Block Copolymer Synthesis: Poly(4VBThtBF4) has been used as a macro-chain transfer agent for the subsequent polymerization of styrene, leading to the successful synthesis of well-defined block copolymers.

Post-Polymerization Modifications: The pendant sulfonium groups on the polymer backbone are reactive sites that can undergo various chemical transformations. Detailed investigations have shown that poly(4VBThtBF4) can be modified through reactions with different nucleophiles.

Table 2: Post-Polymerization Modifications of Poly(4VBThtBF4)

| Reagent | Resulting Functional Group |

| Sodium benzylthiolate | Polymeric thioether |

| Sodium azide | Polymeric azide |

| Benzaldehyde (after deprotonation) | Pendant epoxide groups |

These modification reactions demonstrate the utility of sulfonium-containing polymers as platforms for creating a diverse range of functional materials.

Role in Hydrocarbon and Oxygen-Containing Hydrocarbon Production

A process utilizing a compound closely related to trimethylsulfonium salts has been developed for the production of hydrocarbons. This method employs a trimethylsulfoxonium (B8643921) halide salt, which is derived from a C1 carbon source like methyl halide and dimethyl sulfoxide (B87167) (DMSO).

The process involves an aqueous polyhomologation reaction. The trimethylsulfoxonium salt is deprotonated by a base to produce the active monomer, dimethylsulfoxonium methylide, in-situ. This reactive monomer can then be polymerized using a trialkylborane as an initiator/catalyst. This method represents a transformation of C1 carbon sources into valuable hydrocarbon polymers, such as polymethylene, in an environmentally conscious and energy-efficient manner.

Other Material Applications

Beyond polymerization, this compound and related sulfonium salts have other applications in materials science.

3D Printing: Sulfonium salts exhibit enhanced thermal stability compared to other onium salts like iodonium (B1229267) salts. This property makes them excellent candidates for high-temperature applications in cationic polymerization, such as in hot lithography and other 3D-printing technologies. tuwien.at

Catalysis: this compound also functions as a general catalyst in certain chemical reactions. chemicalbook.com

Ionic Liquid Characterization: The compound has been used in the development of the "mass connectivity index," a molecular parameter designed to estimate the properties of ionic liquids. chemicalbook.com

Thiol-Functionalized Materials

Sulfonium salts, particularly those that function as photoacid generators (PAGs), play a sophisticated role in the modification of thiol-ene polymer networks. Thiol-ene polymerization is a versatile method for creating uniform polymer networks with applications in coatings, adhesives, and biomaterials. The integration of sulfonium-based PAGs into these systems allows for precise, spatiotemporal control over the material's chemical and physical properties post-polymerization.

Upon exposure to ultraviolet (UV) radiation, the sulfonium salt PAG undergoes photolysis, generating a strong acid within the polymer matrix. This photogenerated acid does not participate in the initial thiol-ene polymerization but acts as a catalyst for subsequent, targeted chemical reactions. A key application of this process is the deprotection of functional groups that are incorporated into the polymer backbone. rsc.org

For instance, monomers containing acid-labile protecting groups, such as a tert-butoxycarbonyl (t-BOC) group, can be integrated into the thiol-ene network. After the primary network is formed, UV irradiation activates the sulfonium salt PAG. The resulting acid catalyzes the cleavage of the t-BOC groups, unveiling reactive functional groups like hydroxyls (-OH) at specific locations. rsc.org This process, known as chemical amplification, allows a single photo-event to trigger a cascade of chemical transformations. rsc.org

The newly exposed functional groups can then facilitate secondary cross-linking reactions or alter the material's properties, such as its viscoelasticity. This method provides a powerful tool for creating dynamic polymer networks where properties like stress relaxation can be controlled on demand by light. While this example focuses on liberating hydroxyl groups, the principle can be extended to other functional moieties, demonstrating a pathway for the advanced functionalization of thiol-containing materials using sulfonium salts as a photochemical trigger. rsc.org

| Component | Function | Activation | Outcome |

| Thiol-Ene System | Forms the primary polymer network | Radical Initiator (e.g., light, heat) | Cross-linked polymer matrix |

| Sulfonium Salt (PAG) | Generates a strong acid | UV Radiation | Catalytic acid species |

| Protected Monomer | Introduces latent functional groups | Photogenerated Acid | Deprotection and activation of functional groups |

Electron Transport Layers in Organic Electronic Devices

In the field of organic electronics, such as polymer light-emitting diodes (PLEDs) and perovskite solar cells, efficient charge injection and transport are critical for device performance. The interface between the metallic cathode and the organic semiconductor is often characterized by a significant energy barrier, which impedes the injection of electrons. acs.orgresearchgate.net Sulfonium salts have been investigated as effective interfacial materials to mitigate this issue. acs.org

Research has demonstrated that all-organic triphenylsulfonium (B1202918) (TPS) salts can function as a solution-processed electron injection layer (EIL), which is a specialized type of electron transport layer (ETL). acs.org When a thin layer of a sulfonium salt is deposited between the organic active layer and the aluminum (Al) cathode, it can substantially improve device efficiency. acs.orgresearchgate.net

The primary mechanism involves the formation of a favorably oriented dipole at the interface due to the polar nature of the sulfonium salt. This interfacial dipole modifies the work function of the cathode, effectively reducing the energy barrier for electron injection. acs.org This leads to a more balanced injection of charge carriers (electrons and holes), resulting in higher electroluminescence efficiency, increased brightness, and a lower turn-on voltage for the device. acs.org

Density functional theory (DFT) calculations have supported these findings, indicating that the sulfonium salt molecule is stabilized upon accepting an electron, making it a suitable material for an EIL. acs.org While these studies have primarily utilized triphenylsulfonium salts, the underlying principle is applicable to other sulfonium compounds.

Furthermore, the trimethylsulfonium (TMS⁺) cation itself has been incorporated into the structure of perovskite materials (e.g., trimethylsulfonium lead triiodide, TMSPbI₃) to enhance the moisture stability of solar cells, highlighting the relevance of this specific cation in advanced electronic materials. rsc.org The use of sulfonium salts as interfacial layers represents a promising strategy for fabricating efficient and stable organic electronic devices.

| Device Parameter | Without Sulfonium Salt Layer | With Sulfonium Salt Layer | Reason for Improvement |

| Electron Injection Barrier | High | Reduced | Formation of an interfacial dipole acs.org |

| Charge Injection | Unbalanced | More Balanced | Lowered barrier for electron injection acs.org |

| Luminous Efficiency | Lower | Substantially Improved | Enhanced charge balance acs.orgresearchgate.net |

| Turn-on Voltage | Higher | Reduced | More efficient electron injection acs.org |

| Brightness | Lower | Significantly Increased | Improved device efficiency acs.org |

Catalytic Applications

General Role in Catalysis

Trimethylsulfonium (B1222738) tetrafluoroborate (B81430) primarily functions as a source of the trimethylsulfonium cation, which can act as a catalyst in several types of organic reactions. Its catalytic activity often stems from its ability to act as a Lewis acid or to participate in reactions as a transfer agent. While its application as a primary catalyst is not as widespread as its role as a methylating agent, it is a valuable tool in the synthetic chemist's arsenal (B13267) for specific transformations.

The general catalytic utility of sulfonium (B1226848) salts, including Trimethylsulfonium tetrafluoroborate, has seen a significant surge in interest in recent years. This is attributed to their thermal stability, which facilitates their handling and purification, and the development of more efficient synthetic methods for their preparation. Their reactivity profile is often compared to that of hypervalent iodine compounds, positioning them as viable alternatives in various synthetic protocols.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. scientificupdate.com A phase transfer catalyst is essential for transporting a reactant from one phase to another, thereby enabling the reaction to proceed. scientificupdate.com Onium salts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, are the most common types of phase transfer catalysts. wikipedia.org Sulfonium salts, including this compound, also function effectively in this capacity. nii.ac.jpnih.gov

In a typical phase transfer catalysis setup, an ionic reactant, often an anion, is soluble in the aqueous phase but insoluble in the organic phase where the organic substrate resides. This compound, with its ionic nature, can facilitate the transfer of this anion from the aqueous phase to the organic phase.

The mechanism involves the trimethylsulfonium cation ([ (CH₃)₃S]⁺) pairing with the reactant anion at the interface of the two phases. This newly formed ion pair is significantly more lipophilic than the original salt of the anion, allowing it to dissolve in the organic phase. Once in the organic phase, the anion is "naked" and highly reactive, readily participating in the desired chemical transformation with the organic substrate. After the reaction, the trimethylsulfonium cation can return to the aqueous phase to repeat the cycle, thus acting as a true catalyst.

The efficiency of this process is influenced by several factors, including the structure of the catalyst and the nature of the anion being transported. The lipophilicity of the cation is a crucial parameter; a higher lipophilicity generally leads to better solubility in the organic phase and, consequently, a higher catalytic activity.

Phase transfer catalysis is a cornerstone of many industrial chemical processes due to its numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved yields and selectivities. scientificupdate.com This methodology is widely employed in the synthesis of pharmaceuticals, agrochemicals, polymers, dyes, and fragrances. scientificupdate.com

While specific industrial applications solely utilizing this compound as the phase transfer catalyst are not extensively documented in publicly available literature, the broader class of sulfonium salts has demonstrated its utility. The principles of phase transfer catalysis suggest that this compound can be effectively used in a variety of nucleophilic substitution, condensation, and oxidation-reduction reactions that are common in industrial synthesis. For instance, the generation of dichlorocarbene (B158193) from chloroform (B151607) and aqueous sodium hydroxide, a classic PTC reaction, can be facilitated by onium salts.

The choice of a specific phase transfer catalyst for an industrial process depends on a variety of factors, including cost, efficiency, stability under reaction conditions, and ease of separation from the product. The development of chiral sulfonium salts has also opened up avenues for asymmetric phase-transfer catalysis, enabling the enantioselective synthesis of valuable chiral molecules. nii.ac.jp

Co-catalytic or Additive Roles in Specific Reactions

Beyond its role as a primary catalyst, this compound can also function as a co-catalyst or an additive to enhance the efficiency and outcome of various chemical reactions. In this capacity, it may not be the primary species driving the catalytic cycle but plays a crucial supporting role.

For instance, in certain metal-catalyzed reactions, the presence of a salt like this compound can have a beneficial effect. The tetrafluoroborate anion can act as a non-coordinating or weakly coordinating anion, which can help to generate a more catalytically active, cationic metal center by abstracting a ligand from the metal precursor. This "anion effect" can significantly influence the rate and selectivity of the catalytic reaction.

Furthermore, in some transformations, this compound can act as a promoter by activating one of the reactants. For example, its Lewis acidic character might allow it to interact with and activate a substrate, making it more susceptible to nucleophilic attack. While detailed research specifically highlighting this compound in these co-catalytic roles is still emerging, the known chemical properties of the compound suggest its potential for such applications.

The following table summarizes the catalytic applications of this compound discussed in this article:

| Catalytic Role | Mechanism of Action | Examples of Applications |

| General Catalyst | Acts as a Lewis acid or transfer agent. | Specific organic transformations. |

| Phase Transfer Catalyst | Forms a lipophilic ion pair with a reactant anion, facilitating its transfer from an aqueous to an organic phase. | Nucleophilic substitutions, condensations, oxidations. |

| Co-catalyst/Additive | Can generate more active cationic metal centers (anion effect) or act as a Lewis acid promoter. | Metal-catalyzed reactions, activation of substrates. |

Spectroscopic and Computational Investigations